![molecular formula C11H8BrNO4S B4038418 METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4038418.png)
METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Overview
Description
METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Scientific Research Applications
METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial bromination of furan to obtain 5-bromo-2-furyl. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group. The final step involves the coupling of this intermediate with 3-amino-2-thiophenecarboxylate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromine and carbonyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{[(5-CHLORO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
- METHYL 3-{[(5-IODO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
- METHYL 3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Uniqueness
METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
methyl 3-[(5-bromofuran-2-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4S/c1-16-11(15)9-6(4-5-18-9)13-10(14)7-2-3-8(12)17-7/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVMFXCTHZZIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


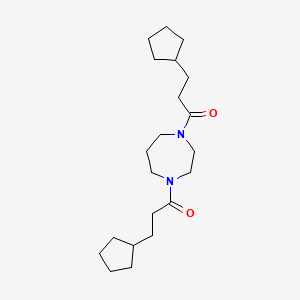
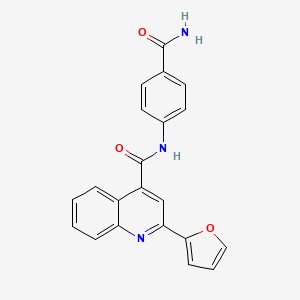
![2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4038358.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol](/img/structure/B4038369.png)
![2-(1-adamantyl)-N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B4038377.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[(3-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4038387.png)
![N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide](/img/structure/B4038391.png)
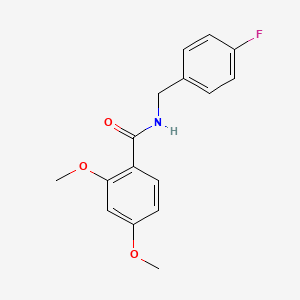
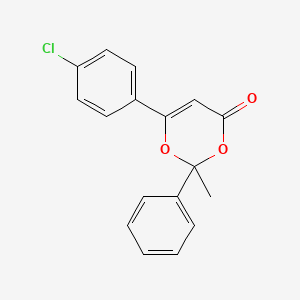
![2,3,4,5,6-pentafluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B4038410.png)
![1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B4038412.png)
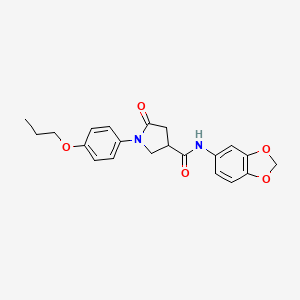
amino]methyl}-2-methoxyphenol](/img/structure/B4038425.png)
![METHYL 2-({6-[2-(METHOXYCARBONYL)ANILINO]-6-OXOHEXANOYL}AMINO)BENZOATE](/img/structure/B4038437.png)
